Superior Potency of 11-HDoHE over 14-HDoHE in Human Platelet Aggregation Inhibition
In head-to-head comparisons under identical assay conditions, 11(S)-HDoHE demonstrated greater potency than 14(S)-HDoHE in inhibiting U-46619-induced human platelet aggregation. The IC50 for 11(S)-HDoHE was approximately 50 μM, compared to approximately 70 μM for 14(S)-HDoHE [1][2]. Both compounds were tested as purified HPLC fractions derived from human platelet suspensions, using the thromboxane mimetic U-46619 as the aggregation agonist [2]. This 1.4-fold greater potency for 11-HDoHE in the human platelet assay contrasts with the opposite potency relationship observed in smooth muscle assays (see Evidence Item 2), establishing a distinct tissue-selectivity profile.
| Evidence Dimension | Inhibition of U-46619-induced human platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 11(S)-HDoHE IC50 ≈ 50 μM |
| Comparator Or Baseline | 14(S)-HDoHE IC50 ≈ 70 μM |
| Quantified Difference | 11-HDoHE is approximately 1.4-fold more potent than 14-HDoHE (50 μM vs 70 μM) |
| Conditions | Human platelet suspension; U-46619 (thromboxane mimetic) as agonist; purified HPLC fractions |
Why This Matters
For researchers studying platelet-dependent thrombosis or screening antiplatelet candidates, 11-HDoHE offers measurably greater inhibitory potency than its closest structural analog 14-HDoHE, directly impacting assay sensitivity and dose-response design.
- [1] Kim, H.Y., Karanian, J.W., Shingu, T., & Salem, N., Jr. (1990). Stereochemical analysis of hydroxylated docosahexaenoates produced by human platelets and rat brain homogenate. Prostaglandins, 40(5), 473-490. View Source
- [2] Reynaud, D., Thickitt, C.P., & Pace-Asciak, C.R. (1993). Facile preparation and structural determination of monohydroxy derivatives of docosahexaenoic acid (HDoHE) by α-tocopherol-directed autoxidation. Analytical Biochemistry, 214(1), 165-170. View Source
